tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-9-7-12-5-4-6-15-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMBDZOUNAQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854332-36-7 | |
| Record name | tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,4-oxazepane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that compounds with oxazepane structures can exhibit monoamine reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.
Biological Research
The compound's biological activities are significant:
- Antimicrobial Effects : Studies have reported antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
- Neuropharmacological Studies : The compound's ability to interact with neurotransmitter systems suggests applications in neuropharmacology, particularly in developing drugs targeting the central nervous system .
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in the synthesis of specialty chemicals and materials due to its unique chemical structure .
Data Table: Applications Overview
| Field | Application Description |
|---|---|
| Medicinal Chemistry | Potential antidepressant and anticancer properties |
| Biological Research | Antimicrobial effects and neuropharmacological applications |
| Industrial | Synthesis of specialty chemicals and materials |
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies were conducted on various cancer cell lines (e.g., breast and colon cancer). Treatment with this compound resulted in reduced cell viability and increased markers for apoptosis, indicating its promise as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound binds to the active site of the enzyme, altering its activity and affecting the biochemical pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity : Hydroxyl-containing derivatives (e.g., piperidin-3-yl and cyclopentyl carbamates) exhibit higher polarity due to H-bonding capacity, which may improve aqueous solubility .
Biological Activity
Tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate is a synthetic organic compound that features a unique oxazepane ring structure and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system disorders and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C₉H₁₆N₂O₄
- Molecular Weight : 230.31 g/mol
- Structure : The compound consists of a tert-butyl group which enhances its lipophilicity, potentially improving its biological activity and solubility in organic solvents .
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may interact with specific enzymes involved in neurotransmitter regulation, similar to other oxazepane derivatives known for their monoamine reuptake inhibitory activity .
- Receptor Modulation : The structural features of the compound suggest potential interactions with neurotransmitter receptors, which could modulate neuronal signaling pathways relevant to mood and cognitive functions.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit various biological activities:
- Antidepressant Effects : Some oxazepane derivatives have been shown to possess antidepressant properties by enhancing monoamine neurotransmitter levels in the brain .
- Neuroprotective Effects : Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
Case Studies
A review of literature reveals several relevant findings:
- In Vitro Studies : In vitro assays demonstrated that compounds structurally similar to this compound can reduce cytotoxicity induced by amyloid-beta peptide (Aβ) in astrocytes, suggesting potential neuroprotective effects .
- In Vivo Models : Animal studies have indicated that certain oxazepane derivatives improve cognitive function in models of Alzheimer's disease by reducing oxidative stress markers and enhancing cell viability under neurotoxic conditions .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (1-oxopropan-2-yl)carbamate | Contains a propanoyl group | Exhibits different biological activity |
| Tert-butyl N-(2-oxiranylmethyl)carbamate | Contains an epoxide moiety | Potentially more reactive |
| Tert-butyl N-(1,4-oxazepan-6-yl)carbamate | Similar oxazepane structure at position 6 | May exhibit different pharmacological profiles |
The unique positioning of substituents on the oxazepane ring in this compound may influence its interaction with biological targets differently compared to these similar compounds .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, derivatives of tert-butyl carbamates are synthesized by reacting amines with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions. In a representative procedure (for analogous compounds), 2,3-dichloro-1,4-naphthoquinone is reacted with tert-butyl-3-aminopropyl carbamate in acetonitrile with potassium carbonate as a base, followed by purification via column chromatography . Key parameters include:
-
Solvent choice (e.g., acetonitrile for polar aprotic conditions).
-
Temperature control (room temperature to 80°C).
-
Use of bases (e.g., K₂CO₃) to deprotonate amines.
- Relevant Data :
| Reaction Component | Role | Example |
|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Electrophilic partner | [] |
| tert-Butyl carbamate derivative | Nucleophile | |
| K₂CO₃ | Base |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization typically employs:
- ¹H NMR : To confirm hydrogen environments (e.g., tert-butyl protons at δ ~1.4 ppm, carbamate NH at δ ~5–6 ppm). For example, in a related compound, NH protons were observed at δ 6.45 ppm .
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks. Bifurcated N–H···O hydrogen bonds (e.g., N1–H1···O4 and N1–H1···O1) stabilize crystal structures .
- Mass Spectrometry : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the crystal packing of tert-butyl carbamate derivatives?
- Methodological Answer : Hydrogen bonds (e.g., N–H···O and C–H···O) dictate supramolecular assembly. In a study of tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate, bifurcated N–H···O interactions formed centrosymmetric dimers, while C–H···O bonds extended into chains along the [010] direction . Such interactions enhance thermal stability and solubility profiles.
- Key Data :
| Interaction Type | Distance (Å) | Symmetry |
|---|---|---|
| N1–H1···O4 | 2.12 | Centrosymmetric dimer |
| C8–H8···O2 | 2.38 | Chain propagation |
Q. What strategies are employed to achieve diastereoselectivity in the synthesis of tert-butyl carbamate derivatives?
- Methodological Answer : Diastereoselectivity is achieved via:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-configured amines).
- Iodolactamization : A key step in synthesizing intermediates for CCR2 antagonists, where iodine promotes cyclization with stereochemical control .
- Solvent Effects : Polar solvents (e.g., DMF) can stabilize transition states favoring specific stereoisomers.
Q. How can tert-butyl carbamate derivatives be utilized as intermediates in drug discovery?
- Methodological Answer : These derivatives serve as:
- Protected Amines : Boc groups stabilize amines during multi-step syntheses (e.g., peptide coupling).
- Pharmacophores : Modifications to the oxazepane or carbamate moieties can enhance bioactivity. For instance, analogs exhibit anti-malarial and CDC25 phosphatase inhibition, with IC₅₀ values in the micromolar range .
- Case Study :
| Application | Target | Activity | Reference |
|---|---|---|---|
| Anticancer | CDC25 phosphatase | Inhibition (IC₅₀ = 2.3 µM) | |
| Antimalarial | Plasmodium strains | EC₅₀ = 1.8 µM |
Data Contradiction Analysis
- Stability vs. Reactivity : While some safety data sheets indicate stability under recommended conditions , others note reactivity with strong acids/bases . Researchers must validate storage conditions (e.g., inert atmosphere, desiccants) for specific derivatives.
- Biological Activity : Reported activities (e.g., anticancer) are compound-specific; structural variations (e.g., substituents on the oxazepane ring) significantly alter efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
